molecular formula C24H29N3O3S B12197771 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]acetamide

2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B12197771
M. Wt: 439.6 g/mol
InChI Key: VXQGHQRTMLUYOU-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-1,3-diazaspiro[46]undecan-3-yl}-N-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials might include a spirocyclic ketone, a phenylethylamine, and a thiophene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the spirocyclic structure can be reduced to alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the carbonyl groups could produce spirocyclic alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with spirocyclic structures often exhibit interesting pharmacological properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]acetamide exerts its effects would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Ketones: Compounds with similar spirocyclic structures.

    Phenylethylamines: Compounds with a phenylethylamine moiety.

    Thiophene Derivatives: Compounds containing a thiophene ring.

Uniqueness

What sets 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]acetamide apart is its combination of these three structural features. This unique combination might confer specific properties that are not observed in other similar compounds.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C24H29N3O3S/c28-21(18-27-22(29)24(25-23(27)30)13-6-1-2-7-14-24)26(17-20-11-8-16-31-20)15-12-19-9-4-3-5-10-19/h3-5,8-11,16H,1-2,6-7,12-15,17-18H2,(H,25,30)

InChI Key

VXQGHQRTMLUYOU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N(CCC3=CC=CC=C3)CC4=CC=CS4

Origin of Product

United States

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